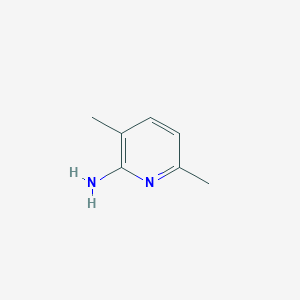

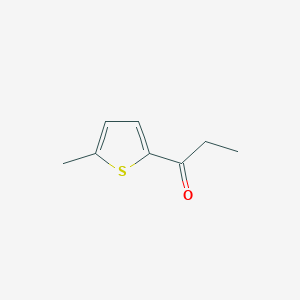

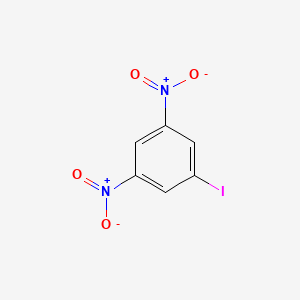

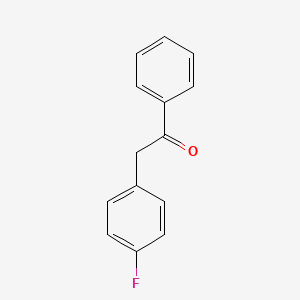

![molecular formula C10H10O2S2 B1296968 Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- CAS No. 57149-19-6](/img/structure/B1296968.png)

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-, also known as 4-methylthioacetic acid (MTAA), is an organic compound that is commonly used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a molecular formula of C7H9O2S2. MTAA is a derivative of acetic acid and is used as a synthetic intermediate in the production of pharmaceuticals and other compounds. MTAA is also used in the synthesis of organic compounds and as a reagent in organic synthesis.

Scientific Research Applications

Application 1: Antimicrobial Agents

- Summary of Application: A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .

- Methods of Application: The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

- Results or Outcomes: The results revealed that compounds SC06, SC09, TS05, and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Application 2: Electrophilic Aromatic Substitution

- Summary of Application: Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile replaces a hydrogen atom in an aromatic system .

- Methods of Application: This process involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results or Outcomes: The result is a substitution product of benzene, C6H5X, where X is the electrophile .

Application 3: Reactions at the Benzylic Position

- Summary of Application: Reactions that occur at the benzylic position are very important for synthesis problems .

- Methods of Application: These reactions include free radical bromination of alkyl benzenes and nucleophilic substitution .

- Results or Outcomes: The bromine adds exclusively to the benzylic position, replacing one of the benzylic hydrogens .

properties

IUPAC Name |

2-(4-methylbenzenecarbothioyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOOGAWEPXWIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342832 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

CAS RN |

57149-19-6 |

Source

|

| Record name | Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.